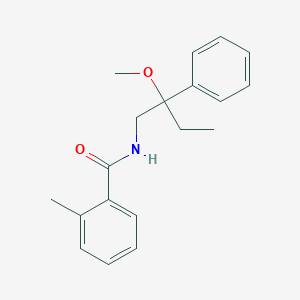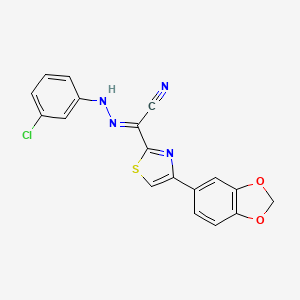
5-Méthyl-4-((4-phénéthylpipérazin-1-yl)méthyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and one nitrogen atom in adjacent positions. The compound "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole" is not directly mentioned in the provided papers, but these papers discuss various isoxazole derivatives and their synthesis, structure, and reactivity, which can be relevant to understanding the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another method involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold for further functionalized isoxazole derivatives . These methods highlight the versatility of isoxazole synthesis, which could be applied to the synthesis of "5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole".
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, as seen in the case of 5-hydroxyisoxazoles and isoxazol-5-ones, which exist in different forms depending on the solvent polarity . The presence of substituents on the isoxazole ring can influence the tautomeric equilibrium and the overall stability of the molecule. The crystal structure of certain isoxazole derivatives, such as azo dyes, has been determined by X-ray diffraction, providing insights into the molecular geometry and electronic distribution .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including electrophilic substitution due to the inductive effect of the oxygen atom, which imparts an electrophilic character to the isoxazole ring . Additionally, isoxazole compounds can participate in multicomponent reactions, as demonstrated by the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through a reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . The reactivity of isoxazole derivatives can be further modified by introducing different substituents, leading to a wide range of potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids comparable in strength to carboxylic acids . The presence of substituents can also affect the solubility, melting point, and stability of the isoxazole compounds. Spectroscopic techniques such as IR, NMR, and MS are commonly used to characterize these compounds and provide information about their functional groups and molecular environment .
Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Les isoxazoles servent d'échafaudages privilégiés dans la découverte de médicaments. Ils se retrouvent couramment dans les médicaments disponibles dans le commerce en raison de leurs activités biologiques diverses. Les chercheurs ont exploré diverses voies de synthèse pour accéder aux isoxazoles sans dépendre des catalyseurs métalliques. Ces méthodes sans métal sont plus respectueuses de l'environnement et s'attaquent aux inconvénients associés aux réactions catalysées par les métaux .
Propriétés anticancéreuses
Des études ont étudié les effets cytotoxiques des isoxazoles 3,4,5-trisubstitués. Ces dérivés présentent une activité prometteuse contre les cellules cancéreuses. Les chercheurs ont obtenu des rendements supérieurs à 65 % pour les dérivés (E)-3,5-diméthyl-4-(R-phényldiazényl)isoxazole, soulignant leur potentiel en tant qu'agents anticancéreux .
Science des matériaux
Au-delà des applications biologiques, les isoxazoles trouvent une utilité dans la science des matériaux. Leurs propriétés électroniques uniques en font des candidats intéressants pour les semi-conducteurs organiques, les capteurs et les dispositifs optoélectroniques.
En résumé, le 5-Méthyl-4-((4-phénéthylpipérazin-1-yl)méthyl)isoxazole est prometteur dans divers domaines. Sa synthèse via des voies sans métal et l'exploration de ses activités biologiques contribuent à notre compréhension de ce composé intrigant . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Safety and Hazards
The safety data sheet for a similar compound, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
Mécanisme D'action
Target of Action
Isoxazole and piperazine, structural components of this compound, are often found in drugs and bioactive molecules. Isoxazole rings are present in several drugs and exhibit various biological activities . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors.
Propriétés
IUPAC Name |
5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOUSDVOBAMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)
![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)